3-ethyl-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolin-4-one family, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Key structural features include:
- 3-Ethyl substitution on the quinazolinone core, which may enhance lipophilicity and influence intermolecular interactions.
- A 1,3-oxazole heterocycle attached via a sulfanyl (-S-) linker. The oxazole ring is substituted with a 5-methyl group and a 4-(propan-2-yloxy)phenyl moiety, contributing to steric bulk and electronic modulation.
Synthetic routes for analogous compounds (e.g., –8) suggest that the target molecule may be synthesized via nucleophilic substitution or coupling reactions involving thiol-containing intermediates .
Properties
IUPAC Name |
3-ethyl-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-5-27-23(28)19-8-6-7-9-20(19)26-24(27)31-14-21-16(4)30-22(25-21)17-10-12-18(13-11-17)29-15(2)3/h6-13,15H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCLKJIOJDXBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.51 g/mol. The structure includes a quinazolinone core, an oxazole ring, and a propan-2-yloxy phenyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-ethyl-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has indicated:
- Broad-Spectrum Efficacy : Preliminary tests have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
- Case Study : In a study evaluating the antimicrobial properties of quinazolinone derivatives, the compound exhibited MIC values comparable to established antibiotics against resistant bacterial strains.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds:
- Acute Toxicity : Initial toxicity studies indicate low acute toxicity in animal models, with no significant adverse effects at therapeutic doses.
- Long-term Safety : Ongoing studies are examining chronic exposure effects to determine any potential long-term risks associated with its use.
Comparison with Similar Compounds
Implications of Structural Variations
- Bioactivity : Quinazolin-4-ones are associated with antimicrobial, anticancer, and anti-inflammatory activities. The oxazole and sulfanyl groups in the target compound may synergize to enhance membrane permeability or target binding compared to oxadiazole or thiadiazole analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
